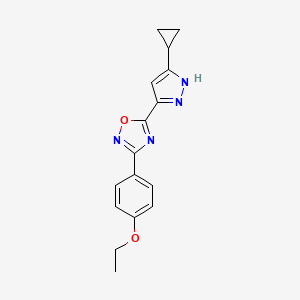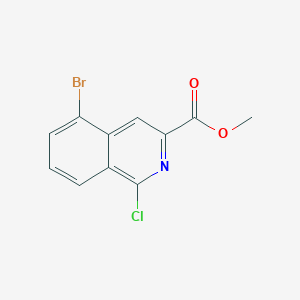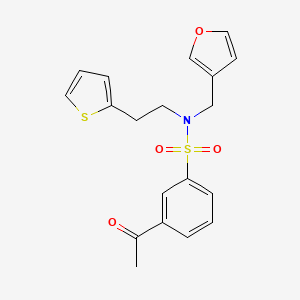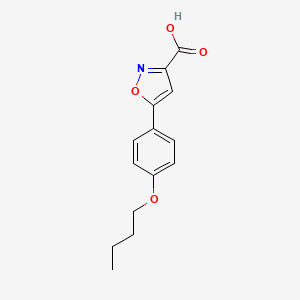
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a heterocyclic organic compound that has an oxadiazole ring and a pyrazole ring in its structure.
Applications De Recherche Scientifique
Computational and Pharmacological Evaluation
Research has explored the computational and pharmacological potential of 1,3,4-oxadiazole and pyrazole novel derivatives, including compounds related to the structural class of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole. These studies have assessed their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory potential through docking against targets like epidermal growth factor receptor (EGFR), tubulin, cyclooxygenase-2 (COX-2), and 5-lypoxygenase (5-LOX). Specific compounds showed binding and moderate inhibitory effects across various assays, indicating potential therapeutic applications in cancer treatment and inflammation management M. Faheem, FARMACIA, 2018.
Antibacterial Activity
A series of novel oxadiazoles, closely related to the chemical structure , have been synthesized and tested for antibacterial activity. These studies have shown significant antibacterial effects against various pathogens, indicating the potential of these compounds in the development of new antibacterial agents. The structural modifications and optimization of these derivatives can lead to the discovery of potent antibacterial drugs N. P. Rai et al., European journal of medicinal chemistry, 2009.
Synthesis and Biological Screening
The synthesis and biological screening of 5-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-3-aryl-1,2,4-oxadiazole derivatives have been explored, highlighting the versatility of this chemical scaffold. These compounds have been evaluated for their antibacterial and antifungal activities, showing promise in the development of new antimicrobial agents. This research underscores the potential of oxadiazole and pyrazole derivatives in addressing drug-resistant microbial infections P. Kulkarni et al., Asian Journal of Chemistry, 2021.
Fungicidal Activity
The fungicidal activity of oxadiazole derivatives has also been investigated, demonstrating the efficacy of these compounds against rice sheath blight, a significant agricultural disease. The synthesis of specific oxadiazole derivatives has led to compounds with high fungicidal activity, providing a foundation for the development of new agricultural fungicides to protect crops and improve food security H. Chen et al., Journal of agricultural and food chemistry, 2000.
Propriétés
IUPAC Name |
5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O2/c1-2-21-12-7-5-11(6-8-12)15-17-16(22-20-15)14-9-13(18-19-14)10-3-4-10/h5-10H,2-4H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTZUEUZEZLKRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3'-(3,4-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2818951.png)

![3-[4-Chloro-3-(trifluoromethyl)phenyl]-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-4-one](/img/structure/B2818954.png)







![9-Methylimino-1-oxa-9lambda6-thia-4-azaspiro[5.5]undecane 9-oxide;dihydrochloride](/img/structure/B2818968.png)

![Methyl 2-[(cyanoacetyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B2818970.png)
